molecular formula C10H15NO B1301286 2-(3,4-Dimethylphenoxy)ethanamine CAS No. 26646-48-0

2-(3,4-Dimethylphenoxy)ethanamine

Cat. No.: B1301286
CAS No.: 26646-48-0
M. Wt: 165.23 g/mol
InChI Key: ABZJNEBQBOTWLB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)ethanamine is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. It belongs to the class of alkylamines and is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions.

Preparation Methods

The synthesis of 2-(3,4-Dimethylphenoxy)ethanamine typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol, which is then converted to the ethanamine derivative through reductive amination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-(3,4-Dimethylphenoxy)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(3,4-Dimethylphenoxy)ethanamine can be compared with other similar compounds, such as:

    2-(3,5-Dimethylphenoxy)ethanamine: Differing by the position of the methyl groups on the phenoxy ring.

    2-(2,6-Dimethylphenoxy)ethanamine: Another positional isomer with methyl groups at the 2 and 6 positions.

    3,4-Dimethoxyphenethylamine: A related compound with methoxy groups instead of methyl groups at the 3 and 4 positions. These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZJNEBQBOTWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365834
Record name 2-(3,4-dimethylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26646-48-0
Record name 2-(3,4-dimethylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.50 g (13.9 mmol) of (3,4-dimethylphenoxy)acetamide obtained in step 3 was dissolved in 50 ml of dry tetrahydrofuran, and added slowly to a solution of 1.05 g (27.8 mmol) of LiAlH4 in 70 ml of dry tetrahydrofuran. The reaction mixture was refluxed for 5 hours and then 5 ml of water and 5 ml of 1N sodium hydroxide were added to decompose the remaining LiAlH4. The resultant mixture was passed through a Celite™ layer and the filtrate was evaporated under a reduced pressure to produce a residue, which was distilled under a reduced pressure to obtain 0.63 g (yield 28%) of the title compound as a colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
28%

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